molecular formula C20H21ClN4O B5591710 N-[2-(2-chlorophenyl)-2-pyrrolidin-1-ylethyl]imidazo[1,2-a]pyridine-6-carboxamide

N-[2-(2-chlorophenyl)-2-pyrrolidin-1-ylethyl]imidazo[1,2-a]pyridine-6-carboxamide

Cat. No.: B5591710
M. Wt: 368.9 g/mol
InChI Key: FNPYBDCYRLENAM-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenyl)-2-pyrrolidin-1-ylethyl]imidazo[1,2-a]pyridine-6-carboxamide is a useful research compound. Its molecular formula is C20H21ClN4O and its molecular weight is 368.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 368.1403890 g/mol and the complexity rating of the compound is 484. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Modifications

The synthesis of imidazo[1,2-a]pyridines and related compounds has been a significant area of research due to their potential applications in medicinal chemistry and material science. An efficient approach to synthesize imidazo[1,5-a]pyridine-1-carboxylic acids demonstrates the versatility of this scaffold for generating bioactive compounds. This method involves the reaction of 2-(aminomethyl)pyridine with acyl chlorides, followed by treatment with trifluoroacetic anhydride, highlighting the structural modifiability of imidazo[1,2-a]pyridines for various applications (Tverdiy et al., 2016).

Biological Activity and Applications

The pyrrole–imidazole (Py–Im) hairpin polyamides, which include structures similar to the queried compound, show promise in modulating gene expression through DNA binding. Modifications to these molecules, such as the introduction of aryl groups, can significantly enhance their biological activity and cellular uptake, indicating potential therapeutic applications (Meier, Montgomery, & Dervan, 2012).

Another study on imidazo[1,2-a]pyridines synthesized with different substituents explored their biological activity against various bacterial and fungal strains. Some derivatives exhibited moderate activity, suggesting their potential in developing new antimicrobial agents (Bhuva et al., 2015).

Chemical and Surface Analysis

The corrosion inhibition performance of imidazo[4,5-b] pyridine derivatives on mild steel in acidic conditions was evaluated, showcasing the application of these compounds in corrosion science. These studies revealed that certain derivatives could achieve high inhibition efficiency, demonstrating the compounds' utility in industrial applications to protect against corrosion (Saady et al., 2021).

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyridine derivatives can vary depending on their specific structure and the biological target. Some imidazo[1,2-a]pyridine analogues exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Safety and Hazards

The safety and hazards associated with “N-[2-(2-chlorophenyl)-2-pyrrolidin-1-ylethyl]imidazo[1,2-a]pyridine-6-carboxamide” would depend on its specific structure and properties. Generally, the safety of imidazo[1,2-a]pyridine derivatives would need to be evaluated in the context of their intended use, particularly if they are being developed as drugs .

Future Directions

The future directions for research on “N-[2-(2-chlorophenyl)-2-pyrrolidin-1-ylethyl]imidazo[1,2-a]pyridine-6-carboxamide” and other imidazo[1,2-a]pyridine derivatives could include further exploration of their synthesis, properties, and potential applications in medicinal chemistry and material science .

Properties

IUPAC Name

N-[2-(2-chlorophenyl)-2-pyrrolidin-1-ylethyl]imidazo[1,2-a]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O/c21-17-6-2-1-5-16(17)18(24-10-3-4-11-24)13-23-20(26)15-7-8-19-22-9-12-25(19)14-15/h1-2,5-9,12,14,18H,3-4,10-11,13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNPYBDCYRLENAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(CNC(=O)C2=CN3C=CN=C3C=C2)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.